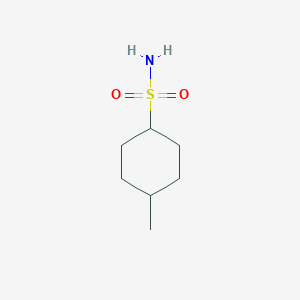
4-Methylcyclohexane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcyclohexane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a cyclohexane ring substituted with a methyl group and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylcyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of sodium sulfinates and amines. This method is efficient and provides high yields of the desired sulfonamide product . The reaction is mediated by ammonium iodide (NH4I), which facilitates the coupling of the sulfinates and amines under controlled conditions.
化学反応の分析
Types of Reactions
4-Methylcyclohexane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the sulfonamide group, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides with different functional groups.
科学的研究の応用
4-Methylcyclohexane-1-sulfonamide has several scientific research applications, including:
作用機序
The mechanism of action of 4-Methylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism makes sulfonamides effective antibacterial agents.
類似化合物との比較
Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Uniqueness
4-Methylcyclohexane-1-sulfonamide is unique due to its specific structural features, including the cyclohexane ring and the methyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to other sulfonamides, it may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
CAS番号 |
1249699-11-3 |
|---|---|
分子式 |
C7H15NO2S |
分子量 |
177.27 g/mol |
IUPAC名 |
4-methylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChIキー |
GWRYNBJTZAHSDO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
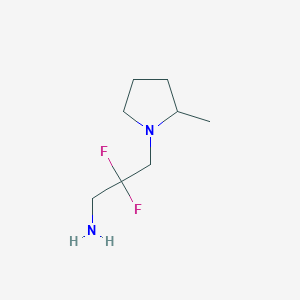
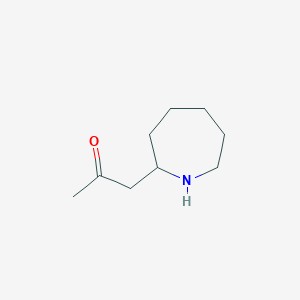
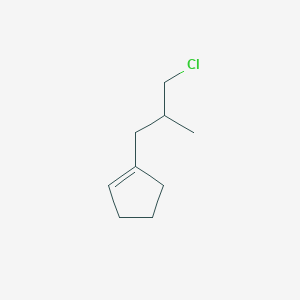
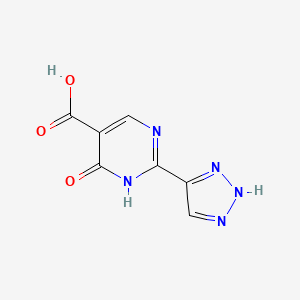
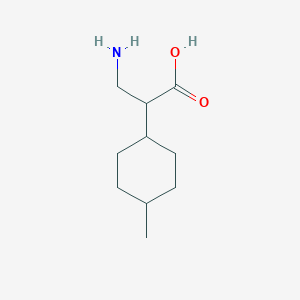
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
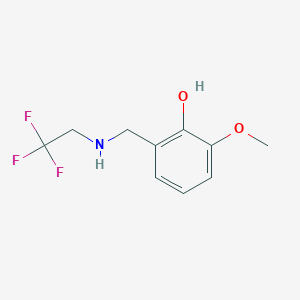
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
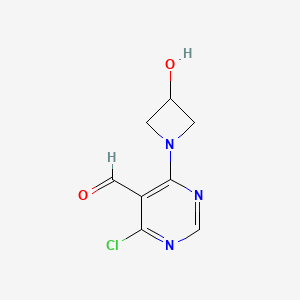
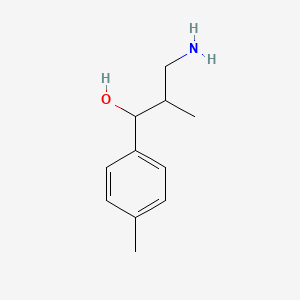
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)
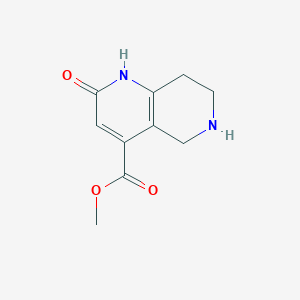
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)
